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Compound of Interest

Compound Name: DNDI-6510

Cat. No.: B15604605 Get Quote

Disclaimer: Initial information suggested DNDI-6510 as a candidate for leishmaniasis. However,

extensive preclinical data analysis reveals that DNDI-6510 (also known as (S)-x38) was

developed by the open-science consortium COVID Moonshot as a non-covalent inhibitor of the

SARS-CoV-2 main protease (Mpro) for the treatment of COVID-19.[1][2][3] Its development

was ultimately discontinued due to preclinical toxicology findings.[1][4] This guide presents the

preclinical data for DNDI-6510 in its correct therapeutic context as a potential antiviral for

COVID-19.

Executive Summary
DNDI-6510 emerged from the COVID Moonshot initiative as a potent, non-covalent,

isoquinoline-based inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for

viral replication.[1][3] The compound demonstrated significant antiviral activity in vitro against

various SARS-CoV-2 variants of concern and showed efficacy in preclinical in vivo infection

models.[1][5] Despite a promising efficacy and safety profile in early studies, development was

halted.[3][5] The discontinuation was due to the discovery of rodent-specific PXR-linked auto-

induction of metabolism, which prevented the achievement of relevant plasma exposure levels

in multi-day toxicology studies.[1][2][4]

Mechanism of Action
DNDI-6510 functions by non-covalently binding to the active site of the SARS-CoV-2 main

protease (Mpro).[1] Mpro is a cysteine protease that plays a critical role in the viral life cycle by
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cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.

By inhibiting Mpro, DNDI-6510 prevents this processing, thereby halting viral replication.[2][6]
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Caption: DNDI-6510 inhibits the SARS-CoV-2 Main Protease (Mpro).

In Vitro Activity
DNDI-6510 was extensively profiled in various in vitro assays to determine its potency and

selectivity against viral proteases and in cell-based antiviral models.
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Enzymatic Assays
The compound showed high potency against SARS-CoV-2 Mpro and some activity against the

Mpro from SARS-CoV-1. Its activity against other coronavirus Mpro enzymes was significantly

weaker.[1]

Table 1: Enzymatic Inhibition of Coronavirus

Main Proteases by DNDI-6510

Target Protease IC50 (µM)

SARS-CoV-2 Mpro 0.04

SARS-CoV-1 Mpro Active (exact value not specified)

MERS-CoV Mpro >20

OC43 Mpro 7.78

HKU1 Mpro 5.73

229E Mpro >20

NL63 Mpro >20

Data sourced from bioRxiv preprint.[1]

Cellular Antiviral Activity
DNDI-6510 demonstrated potent antiviral activity against a range of SARS-CoV-2 variants in

cellular assays.[1] It was noted to have clear cellular activity in line with the approved Mpro

inhibitor nirmatrelvir.[3]

Preclinical Pharmacokinetics
Pharmacokinetic (PK) properties were assessed in multiple species to evaluate the

compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
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Table 2: Pharmacokinetic

Parameters of DNDI-6510 in

Preclinical Species

Species Parameter Value

Rat Oral Bioavailability Up to 37%

Dog Oral Bioavailability >100%

Data sourced from bioRxiv

preprint.[1]

Despite good oral bioavailability, a key challenge identified was high metabolic clearance in

rodents, which was addressed during lead optimization.[1] Further studies revealed that

continuous exposure above the cellular EC90 was necessary for in vivo antiviral efficacy.[2]

In Vivo Efficacy and Toxicology
Efficacy Models
To overcome the rapid, rodent-specific metabolism of DNDI-6510, in vivo efficacy studies were

conducted using specialized mouse models.[1] These included co-dosing with a broad-

spectrum CYP inhibitor (1-aminobenzotriazole, ABT) or using metabolically humanized mice

(8HUM), both of which resulted in significantly improved drug exposure.[2] In these models,

DNDI-6510 demonstrated efficacy in reducing viral loads in SARS-CoV-2 infection.[5]

Toxicology and Discontinuation
During multi-day, repeat-dose toxicology studies in two rodent species, a significant auto-

induction of metabolism was observed.[4] This was identified as a rodent-specific, PXR-linked

induction of cytochrome P450 enzymes (specifically CYP3A4).[1] This auto-induction made it

impossible to maintain efficacious plasma concentrations of the drug with repeat dosing,

preventing a full toxicological assessment at relevant exposure levels.[1][2] This finding led to

the discontinuation of the preclinical development of DNDI-6510.[4]

Experimental Protocols
Mpro Enzymatic Inhibition Assay (General Protocol)
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The potency of inhibitors against SARS-CoV-2 Mpro is commonly determined using a Förster

Resonance Energy Transfer (FRET) assay.[7]

Reagents: Recombinant Mpro enzyme, a fluorogenic peptide substrate containing a

cleavage site for Mpro flanked by a fluorophore and a quencher, assay buffer (e.g., Tris-

based buffer, pH 7.3), and the test compound (DNDI-6510).[8]

Procedure:

1. The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., DNDI-
6510) in a microplate well for a defined period (e.g., 30 minutes) to allow for binding.[9]

2. The FRET peptide substrate is added to initiate the enzymatic reaction.

3. If the enzyme is active (not inhibited), it cleaves the substrate, separating the fluorophore

from the quencher and resulting in an increase in fluorescence.

4. Fluorescence is measured over time using a plate reader at appropriate excitation and

emission wavelengths.

5. The rate of reaction is calculated, and IC50 values are determined by plotting the percent

inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Study (General Protocol for a SARS-
CoV-2 Mouse Model)
Efficacy studies typically use mouse models susceptible to SARS-CoV-2, such as SCID mice or

mice genetically modified to express the human ACE2 receptor.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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